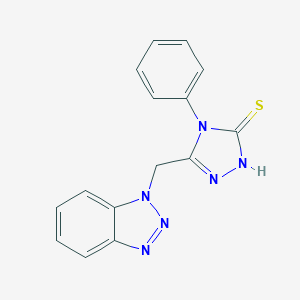

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS: 122503-02-0) is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a benzotriazolemethyl group at position 5, a phenyl group at position 4, and a thiol moiety at position 3. Its IUPAC name derives from the hierarchical prioritization of functional groups:

- Parent ring : 4H-1,2,4-triazole (numbered to give the thiol group the lowest possible locant).

- Substituents :

- Benzotriazol-1-ylmethyl at position 5.

- Phenyl at position 4.

- Thiol (-SH) at position 3.

Isomeric possibilities arise from tautomerism (thiol-thione equilibrium) and positional isomerism of the benzotriazole moiety. The benzotriazole group can theoretically adopt 1H-, 2H-, or 3H- tautomers, but the 1H-form is dominant due to stabilization via intramolecular hydrogen bonding.

Table 1: Key Nomenclature and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(benzotriazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

| CAS Registry | 122503-02-0 | |

| Molecular Formula | C₁₅H₁₂N₆S | |

| Molecular Weight | 308.36 g/mol |

Properties

IUPAC Name |

3-(benzotriazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6S/c22-15-18-17-14(21(15)11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)16-19-20/h1-9H,10H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZYEESDHOONDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

The triazole-thiol backbone is typically synthesized via cyclization of thiosemicarbazide derivatives. For example, benzoic acid hydrazide reacts with carbon disulfide in alkaline ethanol to form potassium dithiocarbazinate, which undergoes cyclization with hydrazine hydrate to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Reaction Conditions:

This method, adapted from Gumrukcuoglu et al., provides a high-purity intermediate for further functionalization. The reaction mechanism involves nucleophilic attack by hydrazine, followed by intramolecular cyclization and sulfur retention (Figure 1).

Alternative Cyclization Routes

A review by Shaker describes the thermolysis of thiosemicarbazones as an alternative route. For instance, heating 2-furoyl-thiosemicarbazide in potassium hydroxide/ethanol under reflux produces 5-furan-2-yl-4H-1,2,4-triazole-3-thiol. While this method is less commonly applied to phenyl-substituted triazoles, it highlights the versatility of cyclization strategies.

Functionalization with Benzotriazole

Alkylation of the Triazole-Thiol Intermediate

The introduction of the benzotriazole group is achieved through alkylation. 5-(Chloromethyl)-1H-benzotriazole reacts with the triazole-thiol intermediate in the presence of a base (e.g., K₂CO₃) to form the target compound.

Optimized Protocol:

-

Reactants:

-

4-Phenyl-4H-1,2,4-triazole-3-thiol (1 equiv)

-

5-(Chloromethyl)-1H-benzotriazole (1.2 equiv)

-

Base: K₂CO₃ (2 equiv)

-

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C, 12 hours

The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the chloromethyl group. Excess base ensures deprotonation of the thiol group, enhancing reactivity.

One-Pot Synthesis

Recent advancements involve one-pot synthesis to reduce purification steps. A mixture of benzotriazole , paraformaldehyde , and 4-phenyl-4H-1,2,4-triazole-3-thiol in acetic acid generates the methylene-linked product through in situ formation of the chloromethyl intermediate.

Key Observations:

Analytical Validation and Characterization

Spectroscopic Confirmation

Elemental Analysis

Calculated for C₁₅H₁₂N₆S:

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzotriazole and triazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Thiols, amines, and alkoxides.

Major Products

Disulfides: Formed from the oxidation of thiol groups.

Amines: Formed from the reduction of nitro groups.

Substituted Triazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzotriazole exhibit antimicrobial properties. For instance, compounds derived from benzotriazole have shown moderate antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria. The presence of the benzotriazole nucleus is crucial for this activity, as it enhances the compound's interaction with microbial targets .

Case Study:

A study tested several benzotriazole derivatives for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Among these, 5-(1H-benzotriazol-1-ylmethyl)-4-phenyl derivatives exhibited significant inhibitory effects, suggesting potential therapeutic uses in treating resistant bacterial infections .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Certain triazole derivatives have shown cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of cell proliferation .

Case Study:

In vitro studies revealed that 5-(1H-benzotriazol-1-ylmethyl)-4-phenyl derivatives could inhibit the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis. This suggests a pathway for developing new anticancer agents based on this structure .

Anti-inflammatory Effects

Benzotriazole derivatives have also been evaluated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study:

A series of benzotriazole derivatives were assessed for their ability to reduce inflammation in animal models. Results indicated that specific modifications to the benzotriazole structure enhanced anti-inflammatory activity, paving the way for further drug development .

Agricultural Applications

The compound's ability to act as an effective fungicide has been explored in agricultural settings. Its application can help manage fungal diseases in crops, thus improving yield and quality.

Case Study:

Field trials involving the application of 5-(1H-benzotriazol-1-ylmethyl)-4-phenyl derivatives demonstrated significant reductions in fungal infections in crops such as wheat and rice. The results indicate that these compounds could be integrated into integrated pest management strategies .

Material Science Applications

Due to its unique chemical structure, this compound has potential applications in material science, particularly in the development of corrosion inhibitors and stabilizers for polymers.

Case Study:

Research into the use of 5-(1H-benzotriazol-1-ylmethyl)-4-phenyl derivatives as corrosion inhibitors showed promising results in protecting metals from oxidative damage. The thiol group plays a crucial role in forming protective layers on metal surfaces .

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the blocking of receptor sites, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be contextualized by comparing it to structurally related triazole-thiol derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives

Key Observations:

Substituent-Driven Activity: Benzotriazole vs. Thiol Group: The thiol moiety common to all compounds enables redox activity and metal coordination, which is critical for antioxidant and enzyme-inhibition mechanisms .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods used for analogs, such as cyclization of hydrazinecarbothioamides (e.g., ) or alkylation of triazole-thiolate salts (e.g., ).

Biological Performance: While the indole derivative demonstrated strong antimicrobial activity, the pyrazole-based compound prioritized antioxidant effects, highlighting substituent-dependent specialization. The thiazole-amino derivative showed promise in cancer therapy, suggesting that electron-rich heterocycles (e.g., benzotriazole) might similarly enhance anticancer activity.

Solubility and Physicochemical Properties: The pyridyl derivative exhibited solubility in pyridine, whereas the phenoxymethyl analog may have improved lipophilicity. The benzotriazole group’s impact on solubility remains to be explored.

Biological Activity

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (commonly referred to as benzotriazol-thiazole compound) is a bioactive molecule that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N6S, with a molecular weight of 284.36 g/mol. It features a benzotriazole moiety fused with a triazole ring and a thiol functional group, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The benzotriazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

- Antiparasitic Effects : Research indicates that benzotriazole derivatives can inhibit the growth of protozoan parasites. In vitro studies demonstrated that certain derivatives significantly reduced the viability of Trypanosoma species at concentrations as low as 25 μg/mL .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies report minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 to 25 μg/mL, indicating potential as an antifungal agent .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. In vitro assays showed that it could inhibit the proliferation of cancer cell lines at specific concentrations, highlighting its potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study conducted by Ochal et al. focused on various benzotriazole derivatives' antibacterial properties against clinical strains, including MRSA and MSSA. The results indicated that certain structural modifications enhanced the antimicrobial potency significantly compared to traditional antibiotics .

- Antiparasitic Efficacy : Research demonstrated that specific benzotriazole derivatives exhibited dose-dependent growth inhibition against Trypanosoma species, particularly in the trypomastigote form, which is crucial for infection transmission .

- Antifungal Mechanisms : The introduction of halogen substituents on the benzotriazole ring was found to increase antifungal activity against both Candida and Aspergillus spp., suggesting that chemical modifications can enhance efficacy .

- Cancer Cell Proliferation Inhibition : In vitro studies using HepG2 liver cancer cells revealed that treatment with the compound resulted in significant inhibition of cell proliferation at concentrations as low as 12.5 µg/mL, indicating potential for further development in cancer therapeutics .

Q & A

Q. What are the key considerations for designing a synthetic route for 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?

A multi-step synthesis approach is typically required, starting with commercially available precursors such as benzotriazole derivatives and phenyl-substituted hydrazinecarbothioamides. For example, the synthesis of analogous triazole-thiol derivatives involves:

- Step 1 : Formation of a thiazolyl-pyrazole intermediate via nucleophilic substitution or cyclocondensation reactions under controlled pH and temperature .

- Step 2 : Introduction of the benzotriazole moiety via alkylation or thiol-ene coupling, often using PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst to enhance yield .

- Step 3 : Purification via column chromatography or recrystallization in aqueous acetic acid, monitored by TLC .

Critical factors include selecting orthogonal protecting groups for reactive sites (e.g., thiol and triazole) and optimizing stoichiometry to minimize byproducts.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key diagnostic signals include:

- Aromatic protons (δ 7.2–8.1 ppm for phenyl and benzotriazole groups).

- Thiol proton (δ ~3.5 ppm, often absent due to tautomerism or oxidation).

- Methylenic protons (δ 4.5–5.0 ppm for the -CH2- linker) .

- IR : Strong absorption bands at 2550–2600 cm⁻¹ (S-H stretch, if present) and 1600–1650 cm⁻¹ (C=N/C=S stretches) .

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., ~308–415 g/mol for related derivatives) .

Q. What analytical methods are used to assess thiol ↔ thione tautomerism in this compound?

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 250–300 nm) in polar vs. nonpolar solvents to track tautomeric equilibrium .

- ¹H NMR in DMSO-d₆ : Absence/presence of the S-H proton signal indicates predominant tautomeric form .

- X-ray Crystallography : Resolve bond lengths (C-S vs. C=S) to confirm tautomeric state .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during benzotriazole conjugation?

Common side reactions include over-alkylation and oxidation of the thiol group. Strategies:

- Temperature Control : Maintain 70–80°C to balance reaction rate and selectivity .

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites, clays) to reduce unwanted nucleophilic attack .

- Inert Atmosphere : Use N₂/Ar to prevent thiol oxidation to disulfides .

- Real-Time Monitoring : Employ HPLC-MS or inline IR to detect intermediates and adjust conditions dynamically .

Q. What strategies are effective for synthesizing Mannich base or alkylated derivatives of this compound?

- Mannich Bases : React the thiol group with formaldehyde and secondary amines (e.g., morpholine) in ethanol/water (1:1) at 50°C for 12 hours .

- S-Alkylation : Use alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to selectively functionalize the thiol group .

- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition to append bioactive moieties (e.g., fluorophenyl groups) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of derivatives?

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. For example, electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance electrophilicity .

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial enzymes or cancer receptors) using AutoDock Vina. High-affinity binding (ΔG < −8 kcal/mol) correlates with observed antimicrobial or antitumor activity .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing signal coalescence at elevated temperatures .

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals .

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous signals with adjacent nuclei .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.